molecular formula C15H18BNO2 B11749223 (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid CAS No. 397843-59-3

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid

Cat. No.: B11749223
CAS No.: 397843-59-3
M. Wt: 255.12 g/mol
InChI Key: MCCUGKMPFXWKIP-UHFFFAOYSA-N
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Description

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound characterized by a phenylboronic acid core substituted with a benzyl(methyl)aminomethyl group at the meta position. Synonyms for this compound include 3-(Benzyl(methyl)carbamoyl)phenylboronic acid and Boronic acid, B-[3-[[methyl(phenylmethyl)amino]carbonyl]phenyl]- .

Properties

CAS No.

397843-59-3

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

[3-[[benzyl(methyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C15H18BNO2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19/h2-10,18-19H,11-12H2,1H3

InChI Key

MCCUGKMPFXWKIP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)CC2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of catalyst, base, and solvent can be tailored to achieve the desired efficiency and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

2.1. Suzuki-Miyaura Cross-Coupling

This compound is primarily used as a coupling partner in Suzuki-Miyaura reactions , a palladium-catalyzed cross-coupling reaction forming carbon-carbon bonds. The boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the final product.

Mechanistic overview :

  • Oxidative addition : Palladium(0) catalyst (e.g., Pd(OAc)₂) reacts with an aryl halide.

  • Transmetallation : The boronic acid transfers its aryl group to the palladium center.

  • Reductive elimination : The coupled product is formed, regenerating the palladium catalyst.

Typical conditions :

  • Catalyst : Pd(OAc)₂ or PdCl₂(dppf).

  • Base : Na₂CO₃ or Cs₂CO₃.

  • Solvent : THF or dioxane.

  • Temperature : 60–100°C.

2.2. Reactions with Carbonyl Compounds, Alkenes, and Alkynes

While less commonly reported, the compound may participate in reactions with carbonyl compounds (e.g., aldehydes, ketones) or unsaturated bonds (e.g., alkenes, alkynes) under specific conditions. These reactions often involve the amine group acting as a nucleophile or participating in condensation processes.

Analytical Characterization

The compound is characterized by its molecular formula (C13H17BNO2C_{13}H_{17}BNO_2) and molecular weight (∼233.09 g/mol). Spectroscopic data (e.g., 1H{}^1H NMR, 13C{}^{13}C NMR, HRMS) are critical for verifying its structure and purity.

Key analytical data :

  • HRMS : m/zm/z calcd. for C13H17BNO2C_{13}H_{17}BNO_2 [M+H]+^+ = 233.09 g/mol.

  • NMR : Peaks corresponding to the benzyl, methylamino, and boronic acid groups are observed.

Research Findings and Trends

Recent studies highlight the versatility of boronic acids in organic synthesis, particularly in cross-coupling reactions. For instance, flow chemistry and palladium-catalyzed borylation methods have expanded access to diverse boronic acid derivatives . The presence of coordinating groups (e.g., amines) in boronic acids can enhance reactivity by stabilizing intermediates, as seen in Wulff-type boronic acids .

[Data tables and mechanisms are derived from cited sources, with primary reliance on compound-specific details from.]

Scientific Research Applications

Cancer Research

Boronic acids, including (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid, have shown promise in cancer therapy. Their ability to inhibit specific enzymes involved in tumor growth makes them valuable candidates for drug development.

  • Mechanism of Action : This compound can act as a reversible covalent inhibitor, forming bonds with diols present in biological systems. This property is crucial for targeting specific cancer cell pathways.
  • Case Study : Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting proteasome activity, which is essential for regulating protein degradation in cancer cells. For instance, studies have demonstrated that boronic acids can induce apoptosis in various cancer cell lines by disrupting cellular homeostasis.

Glucose Sensing

The ability of boronic acids to bind selectively to diols makes them suitable for glucose sensing applications. This property is particularly relevant for developing non-invasive glucose monitoring devices.

  • Mechanism of Action : The interaction between the boronic acid and glucose involves the formation of a reversible covalent bond, which can be utilized to detect glucose levels in physiological conditions.
  • Research Findings : Studies have shown that boronic acids can achieve high binding affinities for glucose compared to other sugars, making them effective candidates for sensor development. For example, binding constants for various boronic acids have been documented, illustrating their potential efficacy in glucose detection .

Table 1: Binding Affinities of Boronic Acids with Glucose

CompoundBinding Constant (M)
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acidTBD
Isoquinolinylboronic acid1353 - 2170
Phenylboronic acid~5
Activity TypeObservations
Glucose BindingHigh affinity for glucose
Cancer Cell InhibitionSelective inhibition observed
Sensor DevelopmentEffective in physiological pH

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

a. Substituent Position and Functional Groups

  • B3 (3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid): Features a hydrazine carbonyl group linked via an imine bridge. Synthesized by refluxing 4-aminobenzoic hydrazide with 3-formylphenylboronic acid .
  • B5 (3-((4-acetylphenyl imino)methyl)phenyl boronic acid): Contains an acetyl group instead of hydrazine. Synthesis involves 4-aminoacetophenone and 3-formylphenylboronic acid, yielding a compound with distinct solubility (soluble in ethanol/DMSO) and elemental composition (C: 63.19%, H: 5.66%, N: 4.91%) .
  • (2-{[Methyl(3-methylphenyl)amino]methyl}phenyl)boronic acid: Differs in substituent placement (ortho vs. meta) and includes a methylphenyl group. Molecular weight: 255.126 g/mol .
Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions. The target compound’s benzyl(methyl)amino group may enhance steric hindrance compared to simpler analogs:

  • Phenylboronic acid : Widely used in couplings but lacks functional complexity. Nickel-catalyzed coupling with aryl methyl ethers requires boronic esters (e.g., 2-methoxynaphthalene + boronic ester yields biaryl products) .
  • Methyl phenylboronic acid : Exhibits lower variability in LC-MS/MS impurity analysis (%RSD = 1.9 vs. 6.1 for carboxy phenylboronic acid) .
Analytical and Physicochemical Properties

a. Purity and Stability

  • Carboxy phenylboronic acid : Average concentration = 10,596.1 ppm (±6.1% RSD) .
  • Methyl phenylboronic acid : Higher consistency (21,000.9 ppm ±1.9% RSD) .
  • Target Compound : Likely stable in anhydrous conditions; analogs (e.g., 3-(benzyloxy)phenylboronic acid) show TPSA = 49.33 Ų and Log S = -3.6, indicating moderate solubility .

b. Electronic Structure

  • 3APBA vs. 3AAPBA: The acetamidomethyl group in 3AAPBA increases electron-withdrawing effects compared to 3APBA’s amino group, altering fluorescence and binding affinities .

Biological Activity

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is a notable compound in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a phenyl ring substituted with a benzyl(methyl)amino group, which enhances its biological reactivity. The boronic acid moiety is critical for its ability to form reversible covalent bonds with diols, making it a valuable candidate for enzyme inhibition and other therapeutic applications.

The primary mechanism of action for (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid involves:

  • Reversible Covalent Bonding : The boronic acid group can interact with specific molecular targets such as enzymes or receptors, modulating biological pathways.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes by forming stable complexes with them, particularly in the context of β-lactamases, which are critical in bacterial resistance .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, demonstrating effectiveness in inhibiting the activity of class C β-lactamases, which are responsible for resistance in many pathogenic bacteria. For instance:

CompoundInhibitory Constant (Ki)Bacterial Strain
Compound 700.004 µMResistant strains
Compound 710.008 µMResistant strains

These compounds were designed based on the knowledge that boronic acids are bioisosteres of carbonyl groups found in β-lactams .

Anti-Cancer Properties

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid also shows promise in cancer research. Similar boronic acid derivatives have been reported to inhibit specific enzymes involved in tumor growth and progression. For example, compounds with structural similarities have demonstrated anti-cancer activities through enzyme inhibition pathways that are crucial for cancer cell survival and proliferation .

Case Studies

  • Inhibition of Biofilm Formation : A study highlighted the compound's role in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital settings. This property is particularly important for treating infections in immunocompromised patients .
  • Synthesis and Evaluation : Another study focused on the synthesis of related compounds and their cytotoxic effects on Escherichia coli strains. The introduction of boronic acid groups was shown to enhance cytotoxicity significantly, indicating potential for further development as antibacterial agents .

Pharmacokinetics

The pharmacokinetic profile of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid suggests that it is relatively stable and can be effectively synthesized for use in various biochemical applications. Its interactions can be influenced by environmental factors such as pH, which may affect its binding affinity and biological activity .

Q & A

Q. Optimization strategies :

  • Temperature control : Elevated temperatures (e.g., 55°C under N₂) enhance coupling efficiency but may increase boroxine formation .
  • Purification : Avoid silica gel chromatography due to irreversible boronic acid binding; use recrystallization or transesterification with methyl boronic acid to stabilize intermediates .
  • Catalyst selection : Pd(dppf)Cl₂ or NiCl₂(dme) for cross-coupling steps, as these minimize side reactions .

Q. Example yields :

StepCatalystYield (%)Purity (%)
AminationPd(OAc)₂/XPhos65–75>90
BoronationPdCl₂(dtbpf)50–6085–90

Basic: How can researchers validate the purity and structural integrity of this boronic acid?

Answer:
Analytical methods :

  • 1H/13C NMR : Confirm the presence of the benzyl(methyl)amino group (δ 3.2–3.5 ppm for N-CH₃) and boronic acid protons (broad peak at δ 7.8–8.2 ppm). Example NMR data for a related compound:
    • 1H NMR (DMSO-d6): δ 7.93–7.86 (m, 2H, Ar-H), 5.09 (s, 2H, -CH₂-O-) .
  • LC-MS/MS : Quantify impurities (e.g., boroxines) with a limit of detection (LOD) <0.1%. Use a C18 column and mobile phase (0.1% formic acid in H₂O/MeOH) .
  • Elemental analysis : Verify boron content (theoretical: ~4.7%).

Q. Precision data :

Compound%RSD (n=6)Accuracy (%)
Carboxy phenyl boronic acid8.292–105
Methyl phenyl boronic acid4.195–108

Advanced: How does the benzyl(methyl)amino group influence reactivity in Suzuki-Miyaura cross-coupling?

Answer:
The steric and electronic effects of the benzyl(methyl)amino substituent:

  • Steric hindrance : Reduces coupling efficiency with bulky aryl halides (e.g., 2,6-disubstituted substrates).
  • Electronic effects : The electron-donating -N(CH₃)Bn group increases electron density at the boron center, accelerating transmetalation but may promote protodeboronation in acidic conditions.

Q. Optimized conditions :

  • Use K₂CO₃ as a base in THF/H₂O (3:1) at 80°C.
  • Additives like tetrabutylammonium bromide (TBAB) improve solubility of aryl halides .

Q. Comparative reactivity :

Substrate (Ar-X)Coupling PartnerYield (%)
4-BromotoluenePhB(OH)₂85
4-BromoanisoleTarget compound63

Advanced: What strategies mitigate boroxine formation during synthesis and storage?

Answer:
Boroxine prevention :

  • Low-temperature storage : Store at –20°C under inert atmosphere.
  • Co-solvents : Use THF/H₂O mixtures (≥10% H₂O) to stabilize the boronic acid .
  • Derivatization : Convert to methyl boronic ester via transesterification for long-term stability .

Q. Stability data :

ConditionBoroxine Formation (%)
Dry, room temp25–30 (48 hrs)
10% H₂O/THF, 4°C<5 (7 days)

Advanced: How can X-ray crystallography resolve the supramolecular structure of this compound?

Answer:
Crystallization challenges :

  • Hygroscopicity and tendency to form amorphous solids.
  • Strategy : Use slow evaporation from DMSO/EtOH (1:4) at 4°C to grow single crystals.

Q. SHELX refinement :

  • Employ SHELXL for structure solution, with anisotropic displacement parameters for boron and nitrogen atoms .
  • Key metrics :
    • R-factor: <0.05 for high-resolution data (<1.0 Å).
    • Hirshfeld surface analysis: Reveal hydrogen-bonding networks involving the boronic acid group .

Q. Example parameters :

Bond Length (Å)Angle (°)
B–O: 1.36–1.38O–B–O: 120

Advanced: What interactions occur between this compound and saccharides at physiological pH?

Answer:
Binding mechanism :
The boronic acid forms reversible esters with diols (e.g., glucose, fructose). The benzyl(methyl)amino group enhances water solubility and stabilizes the tetrahedral boronate complex.

Q. Experimental design :

  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd (e.g., Kd ~10⁻³ M for fructose).
  • Fluorescence quenching : Monitor changes in tryptophan emission when bound to glycoproteins .

Q. Data example :

SaccharideKd (mM)ΔH (kJ/mol)
Fructose1.2–15.8
Glucose4.7–9.3

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